molecular formula C12H8N4O2 B11869579 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-46-7

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B11869579
CAS No.: 89075-46-7
M. Wt: 240.22 g/mol
InChI Key: GYZSMDFIKSQQNB-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine typically involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired imidazo[4,5-c]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-1H-imidazo[4,5-c]pyridine.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

    Cyclization: More complex fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Another nitro-substituted pyridine derivative with different reactivity and applications.

    Imidazo[1,2-a]pyridine: A similar fused heterocyclic compound with a different arrangement of nitrogen atoms.

    2-Phenylimidazo[4,5-c]pyridine: A structurally similar compound without the nitro group.

Uniqueness

2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of both the nitro group and the fused imidazo[4,5-c]pyridine structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

89075-46-7

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)12-14-10-4-5-13-7-11(10)15-12/h1-7H,(H,14,15)

InChI Key

GYZSMDFIKSQQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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